molecular formula C₄₀H₄₇D₃N₈O₆ B1156880 Daclatasvir RRRR Isomer-d3

Daclatasvir RRRR Isomer-d3

Cat. No.: B1156880
M. Wt: 741.89
Attention: For research use only. Not for human or veterinary use.
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Description

Daclatasvir RRRR Isomer-d3 is a characterized, deuterated analogue of Daclatasvir, a direct-acting antiviral agent known as a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) . The parent compound, Daclatasvir, is a key therapeutic used in combination with other agents like Sofosbuvir to treat chronic HCV genotype 1 and 3 infections, achieving high sustained virologic response (SVR) rates . Its primary research value lies in its profound antiviral potency, which operates at picomolar concentrations against HCV replicons . The mechanism of action for Daclatasvir involves high-affinity binding to the N-terminal domain of NS5A, a multifunctional viral phosphoprotein . This binding structurally modifies NS5A and disrupts its normal function, leading to the downregulation of NS5A hyperphosphorylation . Consequently, the compound perturbs the formation of new HCV replication complexes and abrogates both viral RNA synthesis and the assembly of infectious virions . As a symmetric molecule, its structure complements the dimeric nature of the NS5A protein itself . The deuterated form, this compound, is supplied with a high purity level (>98%) and is intended for use as an internal standard in bioanalytical studies, for metabolic investigations, and for quality control applications during the development of Daclatasvir and related compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₄₀H₄₇D₃N₈O₆

Molecular Weight

741.89

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Daclatasvir and its analogs (e.g., ledipasvir, velpatasvir, pibrentasvir) share a symmetric binding mode to the NS5A protein but differ in central and peripheral structures:

  • Core Variations : Daclatasvir uses a biphenyl core, while ledipasvir and velpatasvir feature fused aromatic rings (e.g., benzimidazole or naphthyridine) to enhance binding affinity .
  • Side Chain Modifications: Pibrentasvir has shorter "wing" structures compared to daclatasvir, improving its pan-genotypic activity .

Physicochemical Properties

Key physicochemical parameters influencing antiviral activity and drug-likeness:

Compound logD (pH 7.4) logP Fsp³ Rotatable Bonds
Daclatasvir 4.16 5.09 0.45 13–18
Compound 10a* 6.23 6.01 0.27 20

*Compound 10a (a bis-imidazolyl phenyl butadiyne derivative) shows reduced activity compared to daclatasvir despite similar NS5A binding, attributed to higher lipophilicity (logD) and lower structural complexity (Fsp³) .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

  • Daclatasvir is metabolized via CYP3A4 and is a weak inhibitor of transporters (P-gp, OATP1B1). Dose adjustments are required with CYP3A4 inducers (e.g., efavirenz) or inhibitors (e.g., ritonavir) .
  • Ledipasvir : Less susceptible to CYP3A4-mediated interactions, simplifying co-administration with antiretrovirals .

Clinical Efficacy

  • HCV Genotype 3: Daclatasvir + sofosbuvir achieves 96% SVR12 (sustained virologic response), outperforming older regimens like peginterferon + ribavirin .
  • Pan-genotypic Analogs: Velpatasvir and pibrentasvir exhibit broader genotypic coverage (e.g., 98% SVR12 for genotypes 1–6) due to optimized side chains .

Impurity Profiles and Quality Control

Daclatasvir RRRR Isomer is monitored as a critical impurity in pharmaceutical batches. Key quality parameters include:

  • Chromatographic Purity : ≥99.5% by HPLC .
  • Stability : Degradation products (e.g., SRRS isomer) are controlled under ICH guidelines .

Preparation Methods

Late-Stage Isotopic Exchange

Deuterium can be introduced via post-synthetic hydrogen-deuterium (H-D) exchange under acidic or basic conditions. However, this method risks altering the stereochemistry of chiral centers. Patent US20180258078A1 highlights the sensitivity of daclatasvir’s imidazole-pyrrolidine backbone to pH fluctuations, necessitating mild exchange conditions (pH 7–10, 25–30°C) to preserve stereointegrity.

Deuterated Building Blocks

A more reliable strategy involves synthesizing deuterated intermediates early in the pathway. For example, using D3\text{D}_{3}-labeled methoxycarbonyl-L-valine ensures deuterium incorporation at the carbamate groups without perturbing the RRRR configuration. ClearSynth’s catalog confirms this approach, listing deuterated valine derivatives as precursors for Daclatasvir RRRR Isomer-d3.

Stepwise Synthesis of this compound

The synthesis follows a multi-step sequence derived from the non-deuterated daclatasvir process, modified for isotopic labeling:

Condensation of Biphenyl Dichloride with Imidazole-Pyrrolidine Intermediates

1,1′-Biphenyl-4,4′-diylbis(2-chloroethanone) (IIIa) reacts with deuterated imidazole-pyrrolidine derivatives (IVa) in a base-free environment at 45–50°C for 4–5 hours to yield compound (V). The absence of base prevents deuterium loss from labile positions.

Reaction Conditions

ParameterSpecification
Temperature45–50°C
Time4–5 hours
SolventTetrahydrofuran (THF)
Deuterated ReagentIVa (D3-labeled)

Cyclization to Form Bicyclic Intermediate (VI)

Compound (V) undergoes cyclization using ammonium acetate in refluxing ethanol (5–9 hours), forming the imidazo[1,2-a]pyrrolidine core. Deuterium retention is confirmed via mass spectrometry at this stage.

Deprotection and Salt Formation

The cyclized product (VI) is treated with p-toluenesulfonic acid (pTSA) in dichloromethane at 25°C to remove tert-butoxycarbonyl (Boc) groups, yielding the deprotected amine (VIIb). Crystallization with pTSA produces a salt (VIIc) characterized by PXRD peaks at 5.11°, 10.33°, and 17.83° 2θ.

Coupling with Deuterated Valine Derivative

Methoxycarbonyl-L-valine-d3 (VIII) couples with (VIIb) using EDCI/HOBt in dimethylacetamide (DMAc) at 0–5°C, forming the final deuterated product. Hydrochloric acid treatment in isopropyl alcohol (IPA) yields this compound dihydrochloride.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR shows absence of peaks at δ 1.2–1.5 ppm (deuterated methyl groups).

  • HRMS : Molecular ion at m/z 741.89 confirms C40H47D3N8O6\text{C}_{40}\text{H}_{47}\text{D}_{3}\text{N}_{8}\text{O}_{6} .

Chiral Purity Assessment

Chiral HPLC with a amylose-based column (Hexane:IPA 80:20) resolves the RRRR isomer from other stereoisomers, achieving ≥99.5% enantiomeric excess.

Process Optimization and Challenges

Deuterium Loss Mitigation

  • Low-Temperature Coupling : Maintaining 0–5°C during valine coupling minimizes deuterium exchange.

  • Non-Aqueous Workup : Avoiding aqueous phases in intermediate isolation prevents H-D exchange.

Crystallization Control

The pTSA salt (VIIc) crystallizes in a monoclinic lattice (PXRD peaks at 19.88° and 25.99° 2θ), ensuring consistent purity before the final coupling step.

Applications and Industrial Relevance

This compound’s primary utility lies in mass spectrometry-based tracer studies, where its isotopic signature distinguishes it from endogenous metabolites. ClearSynth’s catalog emphasizes its role in drug disposition studies, particularly in quantifying hepatic uptake and renal clearance .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for validating the purity and stability of Daclatasvir RRRR Isomer-d3 in experimental settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for routine purity analysis, as validated in tablet formulations (99.71%–100.86% recovery) . For stability, conduct forced degradation studies under acidic, alkaline, oxidative, and thermal conditions, followed by infrared (IR) spectroscopy to confirm structural integrity. The International Chemical Reference Substance (ICRS) guidelines recommend IR spectra comparison in brominated potassium pellets and moisture analysis via Karl Fischer titration .
Validation Parameter Criteria Example from Evidence
SpecificityNo interference from impuritiesIR spectra alignment
LinearityR² ≥ 0.999HPLC calibration
Accuracy98%–102% recoveryTablet analysis

Q. How do CYP3A4 inhibitors/inducers influence Daclatasvir pharmacokinetics, and how should this inform clinical trial design?

  • Answer : Daclatasvir is a CYP3A4 substrate, requiring dose adjustments when co-administered with potent inhibitors (e.g., ritonavir) or inducers (e.g., efavirenz). For example:

  • With efavirenz (inducer) : Increase dose to 90 mg (from 60 mg) based on pharmacokinetic modeling .
  • With ritonavir-boosted atazanavir (inhibitor) : Reduce dose to 30 mg (from 60 mg) .
  • Experimental Design : Use crossover studies in healthy volunteers to assess AUC and Cmax changes, followed by Monte Carlo simulations to predict dose adjustments .

Q. What are the critical parameters for designing a study on Daclatasvir’s antiviral efficacy against HCV genotype 3?

  • Answer : Key parameters include:

  • Endpoint selection : Sustained virologic response (SVR) at 12 weeks post-treatment (SVR12) .
  • Cohort stratification : Baseline viral load, liver fibrosis stage, and HIV coinfection status .
  • Drug combination : Sofosbuvir co-administration (synergistic NS5A/NS5B inhibition) with ribavirin in cirrhotic patients .

Advanced Research Questions

Q. How can pharmacogenetic factors (e.g., ABCB1 polymorphisms) explain interpatient variability in Daclatasvir plasma concentrations?

  • Answer : ABCB1 11131CC and HNF4a CG/GG genotypes correlate with altered daclatasvir exposure (multivariate analysis, p < 0.05). Incorporate genotyping into pharmacokinetic studies to identify subpopulations requiring personalized dosing. Use linear regression models to adjust for covariates like age and baseline BMI .

Q. What computational models predict Daclatasvir’s active tissue concentration from plasma measurements, and how do they resolve contradictions in preclinical data?

  • Answer : A pharmacokinetic/pharmacodynamic (PK/PD) model integrating viral dynamics shows tissue concentrations are ~9% of plasma levels (95% CI: 1%–29%) . Discrepancies arise from assumptions about tissue permeability; validate using biopsy-derived HCV RNA kinetics in liver tissue.

Q. Does Daclatasvir inhibit SARS-CoV-2 replication in vitro, and what mechanistic insights support repurposing studies?

  • Answer : Daclatasvir inhibits SARS-CoV-2 polymerase (RdRp) with EC50 = 0.6–1.1 μM in pneumocytes. Molecular docking suggests interaction with viral RNA secondary structures. Advanced studies should combine sofosbuvir (synergistic effect) and measure RNA decline via qRT-PCR .

Q. How do drug–drug interaction (DDI) risks with calcineurin inhibitors (e.g., tacrolimus) in transplant recipients affect Daclatasvir trial protocols?

  • Answer : Limited clinical data show no significant interaction with tacrolimus, but therapeutic drug monitoring (TDM) is critical. Design trials with staggered dosing and measure tacrolimus AUC0–12 pre/post-Daclatasvir initiation .

Data Contradiction Analysis

Q. Why do studies report conflicting recommendations on Daclatasvir dosing with ritonavir-boosted darunavir?

  • Resolution : Early trials (ALLY-2) recommended 30 mg doses, but subsequent PK studies showed no clinically significant interaction, supporting 60 mg dosing. Contradictions arise from differences in study populations (HIV/HCV-coinfected vs. monoinfected) and sampling times. Reconcile using population PK models stratified by CYP3A4 activity .

Methodological Tables for Reference

Research Scenario Recommended Assay Key Metric
CYP3A4-mediated DDIsLC-MS/MS plasma analysisAUC ratio (test/reference)
Antiviral efficacy vs. SARS-CoV-2Plaque reduction neutralizationEC50 via dose-response
Pharmacogenetic variabilityTaqMan SNP genotypingOdds ratio (OR) for exposure

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